1-(4-Methylsulfonylphenyl)-1H-imidazole
Description
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)imidazole |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3 |
InChI Key |
FXOACTJIQRKTQD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 1-(4-Methylsulfonylphenyl)-1H-imidazole derivatives in cancer therapy. These compounds have shown promising cytotoxic effects against several cancer cell lines, including:
- Triple-Negative Breast Cancer (MDA-MB-231) : Compounds containing the imidazole structure exhibited significant cytotoxicity, suggesting their potential as therapeutic agents against this aggressive cancer type .
- Colorectal Cancer : The derivative 1H-imidazole has been linked to inhibitory effects on colorectal cancer cells, with IC50 values indicating effective cytotoxicity .
Table 1: Cytotoxicity of Imidazole Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.52 |
| Compound B | HCT116 | 1.74 |
| Compound C | SW480 | 2.00 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated through various assays. Notably, halogenated derivatives have shown strong inhibitory activities against prostaglandin E2 (PGE2) production in RAW 264.7 cells, a model for studying inflammation:
- Inhibitory Concentrations : Compounds such as 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole exhibited IC50 values as low as 3.3 nM, indicating potent anti-inflammatory activity .
Table 2: Inhibitory Activity Against PGE2 Production
| Compound | IC50 Value (nM) |
|---|---|
| 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole | 3.3 |
| 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole | 5.3 |
Antiparasitic Activity
Research has also explored the antiparasitic properties of imidazole derivatives, particularly against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These studies indicate that certain derivatives possess dual anti-inflammatory and antiparasitic effects, which could lead to new treatment options for these neglected diseases .
Antimicrobial Activity
The compound's derivatives have been tested for antimicrobial properties against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Imidazole derivatives have demonstrated significant antibacterial activity, particularly against Salmonella typhii and Escherichia coli, while showing moderate activity against Pseudomonas aeruginosa .
Table 3: Antibacterial Activity of Imidazole Derivatives
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhii | High |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Moderate |
Toxicology Studies
Exploratory toxicology studies have assessed the safety profile of imidazole derivatives, revealing no significant hepatic or renal toxicity in animal models after administration of various doses . This finding is crucial for advancing these compounds towards clinical trials.
Comparison with Similar Compounds
SB203580
- Structure : 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole.
- Key Features : Shares the 4-methylsulfonylphenyl group but includes additional fluorophenyl and pyridyl substituents.
- Application : A potent p38 MAPK inhibitor used in biochemical studies .
- Differentiator : The pyridyl and fluorophenyl groups enhance target specificity compared to the simpler this compound.
1-(4-Methoxyphenyl)-1H-imidazole
- Structure : Methoxy (-OCH₃) substituent instead of methylsulfonyl.
- Key Features : The electron-donating methoxy group increases electron density on the imidazole ring, altering reactivity and solubility.
- Application : Intermediate in pharmaceutical synthesis (e.g., fluorescent indicators) .
- Differentiator : Lower polarity compared to the methylsulfonyl analogue, impacting bioavailability.
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole
- Structure : Contains methoxyphenyl and fluorophenyl groups with methyl substitutions on the imidazole ring.
- Key Features : Exhibits unique optical properties due to extended conjugation .
- Application : Used in optoelectronic materials.
- Differentiator : Methyl groups on the imidazole ring sterically hinder interactions, limiting its utility in enzyme inhibition.
(S)-Bifonazole
- Structure : 1-[(Biphenyl-4-yl)(phenyl)methyl]-1H-imidazole.
- Key Features : Bulky biphenylmethyl group increases lipophilicity.
- Application : Antifungal agent .
- Differentiator : Steric bulk reduces solubility but enhances membrane penetration.
Comparative Data Table
*Calculated based on molecular formula.
Key Findings and Trends
Electronic Effects : The methylsulfonyl group (-SO₂CH₃) increases electrophilicity and polarity compared to methoxy (-OCH₃) or alkyl substituents, making it favorable for enzyme active-site interactions .
Steric Considerations : Bulky groups (e.g., biphenylmethyl in Bifonazole) enhance lipid solubility but reduce aqueous solubility, impacting pharmacokinetics .
Biological Activity : Methylsulfonyl-containing compounds (e.g., SB203580) show higher inhibitory potency in kinase assays due to stronger hydrogen-bonding interactions .
Synthetic Flexibility : Derivatives of this compound can be tailored for diverse applications, from catalysis to drug discovery .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Methylsulfonylphenyl)-1H-imidazole, and what reaction conditions are critical for optimizing yield?
- Answer : The synthesis typically involves coupling a methylsulfonyl-substituted aryl halide with imidazole derivatives. Key steps include:
- Nucleophilic substitution : Reacting 4-methylsulfonylphenyl halides (e.g., chloride) with imidazole under anhydrous conditions to avoid hydrolysis of intermediates. Catalysts like CuI and bases such as KCO in DMF at 120°C for 24 hours under argon are effective .
- Sulfonylation : Alternative methods involve sulfonyl chloride intermediates, requiring strict temperature control (e.g., 0–5°C) and inert atmospheres to minimize side reactions .
- Purification : Column chromatography or recrystallization is essential for isolating high-purity products (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the imidazole substitution and methylsulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS: 239.0492) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>99% for biological assays) .
Q. What initial biological screening assays are recommended for evaluating this compound?
- Answer :
- Enzyme Inhibition : Use kinase inhibition assays (e.g., p38 MAPK) with ATP-competitive binding protocols. IC values can be determined via fluorescence polarization .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against fungal strains (e.g., Candida albicans) to measure minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the electronic and steric properties of this compound in catalysis or binding interactions?
- Answer :
- Electronic Effects : The electron-withdrawing sulfonyl group decreases electron density on the imidazole ring, enhancing electrophilicity at the N3 position. DFT calculations (e.g., B3LYP/6-31G*) quantify this effect .
- Steric Impact : X-ray crystallography (e.g., PDB deposition) reveals conformational restrictions due to the planar sulfonyl group, affecting binding pocket accessibility in enzymes like p38 .
Q. What strategies can mitigate side reactions (e.g., over-sulfonylation) during scale-up synthesis of this compound?
- Answer :
- Reagent Stoichiometry : Limit sulfonyl chloride to 1.1 equivalents to prevent di-sulfonylation .
- Continuous Flow Reactors : Improve heat dissipation and mixing efficiency, reducing decomposition (e.g., 70% yield at 10 g scale vs. 50% in batch) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?
- Answer :
- Core Modifications : Introduce substituents at the imidazole C2/C4 positions (e.g., halogens, alkyl groups) to enhance binding affinity. For example, 2-trifluoromethyl analogs show 10-fold higher p38 inhibition .
- Pharmacophore Mapping : Overlay docking models (e.g., AutoDock Vina) to identify critical hydrogen bonds between the sulfonyl group and kinase active sites .
Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?
- Answer :
- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. RAW264.7 macrophages) to control for model-specific signaling pathways .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to clarify discrepancies in in vivo vs. in vitro efficacy .
Q. What are the best practices for analyzing degradation products of this compound under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (HO) conditions. Monitor via LC-MS to identify hydrolyzed sulfonic acid or imidazole ring-opened byproducts .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; degradation <5% indicates suitability for long-term biological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
